molecular formula C7H12F3NO2 B11760325 3-Amino-4,4,4-trifluoro-2-isopropyl-butyric acid

3-Amino-4,4,4-trifluoro-2-isopropyl-butyric acid

Cat. No.: B11760325
M. Wt: 199.17 g/mol
InChI Key: XYPSMEZSGOFVRW-UHFFFAOYSA-N
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Description

3-Amino-4,4,4-trifluoro-2-isopropyl-butyric acid is a fluorinated amino acid derivative Fluorinated compounds are often of interest due to their unique chemical properties, such as increased metabolic stability and altered electronic characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4,4,4-trifluoro-2-isopropyl-butyric acid can be achieved through various methods. One common approach involves the alkylation of glycine Schiff base with trifluoromethyl iodide under basic conditions. This reaction typically employs a recyclable chiral auxiliary to form the corresponding nickel (II) complex, which is then alkylated and subsequently disassembled to reclaim the chiral auxiliary and obtain the desired product .

Industrial Production Methods

For industrial production, the process needs to be scalable and efficient. The method described above is suitable for large-scale preparation, as it allows for the production of over 300 grams of the target compound with high purity and yield . The process is stable, simple, and convenient, making it ideal for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4,4,4-trifluoro-2-isopropyl-butyric acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be employed to reduce specific functional groups within the molecule.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents to ensure high yields and purity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, further diversifying the compound’s chemical profile.

Scientific Research Applications

3-Amino-4,4,4-trifluoro-2-isopropyl-butyric acid has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Amino-4,4,4-trifluoro-2-isopropyl-butyric acid exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its binding affinity and selectivity for certain enzymes or receptors. This can lead to enhanced biological activity and improved pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4,4,4-trifluoro-2-isopropyl-butyric acid is unique due to its specific combination of functional groups and fluorine atoms. This combination imparts distinct chemical properties, such as increased metabolic stability and altered electronic characteristics, making it particularly valuable in drug design and organic synthesis.

Properties

Molecular Formula

C7H12F3NO2

Molecular Weight

199.17 g/mol

IUPAC Name

3-amino-4,4,4-trifluoro-2-propan-2-ylbutanoic acid

InChI

InChI=1S/C7H12F3NO2/c1-3(2)4(6(12)13)5(11)7(8,9)10/h3-5H,11H2,1-2H3,(H,12,13)

InChI Key

XYPSMEZSGOFVRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C(F)(F)F)N)C(=O)O

Origin of Product

United States

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